2-Ethenyl-1-phenyl-1H-perimidine
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Overview
Description
2-Ethenyl-1-phenyl-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines Perimidines are known for their unique structural properties, which include a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-phenyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with an appropriate aldehyde or ketone. One common method includes the use of 2-phenylacetaldehyde under acidic conditions to facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts such as Lewis acids or metal complexes may be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1-phenyl-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethenyl-1-phenyl-1H-perimidine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-phenyl-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrogen atoms can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the aromatic ring system allows for π-π interactions with other aromatic compounds, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-perimidine: Lacks the ethenyl group but shares the core perimidine structure.
1,8-Diaminonaphthalene: A precursor in the synthesis of perimidines, containing two amino groups on a naphthalene ring.
2-Methyl-1-phenyl-1H-perimidine: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1-phenyl-1H-perimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for additional functionalization and interaction with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
85968-03-2 |
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Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-ethenyl-1-phenylperimidine |
InChI |
InChI=1S/C19H14N2/c1-2-18-20-16-12-6-8-14-9-7-13-17(19(14)16)21(18)15-10-4-3-5-11-15/h2-13H,1H2 |
InChI Key |
ZTBAUACOMSRFIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=CC=CC3=C2C(=CC=C3)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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